3-Piperazin-2-YL-propionic acid methyl ester
Description
BenchChem offers high-quality 3-Piperazin-2-YL-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-2-YL-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-piperazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBLDSDYKOPQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672160 | |
| Record name | Methyl 3-(piperazin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-18-7 | |
| Record name | Methyl 3-(piperazin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Space of Substituted Piperazines
The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of approved drugs has solidified its status as a "privileged scaffold." This guide offers an in-depth exploration of the synthesis, diversification, and application of substituted piperazines, providing both foundational knowledge and actionable protocols for researchers in the field.
The Piperazine Core: A Privileged Scaffold in Drug Discovery
The utility of the piperazine ring in drug design stems from its unique physicochemical properties. The two nitrogen atoms can be readily protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability. The inherent conformational rigidity of the piperazine ring allows for the precise spatial orientation of substituents, which is essential for optimizing interactions with biological targets.
The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for a variety of biological targets. The piperazine ring is a classic example, with its derivatives showing activity against G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Synthetic Strategies for the Piperazine Ring System
The construction of the piperazine core can be achieved through a variety of synthetic methodologies, from classical cyclization reactions to modern transition-metal-catalyzed approaches.
Classical Synthesis: Cyclization of Ethylenediamine Derivatives
A traditional and often cost-effective method for synthesizing the piperazine ring involves the reaction of an N-substituted ethylenediamine with a 1,2-dielectrophile. While widely used, this approach can sometimes be limited by side reactions and the availability of starting materials.
Modern Approaches: Transition-Metal Catalysis
Contemporary organic synthesis has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic systems. For instance, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of complex piperazine derivatives under mild conditions with high functional group tolerance.
Key Building Block: Synthesis of Mono-N-Boc-Piperazine
A common and crucial starting material for the diversification of the piperazine scaffold is mono-N-Boc-protected piperazine. This protocol outlines a standard laboratory procedure for its synthesis.
Protocol: Synthesis of Mono-N-Boc-Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperazine (5 equivalents) in DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of (Boc)₂O (1 equivalent) in DCM dropwise to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield mono-N-Boc-piperazine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification of the Piperazine Scaffold
The true power of the piperazine scaffold lies in the ability to readily functionalize its two nitrogen atoms, allowing for the exploration of vast chemical space.
N-Functionalization: The Gateway to Diversity
-
Reductive Amination: A robust and widely used method for introducing alkyl substituents onto the piperazine nitrogen. This reaction involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride.
-
Acylation and Sulfonylation: The reaction of piperazines with acyl chlorides or sulfonyl chlorides provides a straightforward route to amides and sulfonamides, respectively. These functional groups can introduce key hydrogen bonding interactions and modulate the electronic properties of the molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the piperazine nitrogen.
Experimental Workflow: Parallel Synthesis of a Piperazine Library
The synthetic tractability of the piperazine scaffold makes it an ideal candidate for parallel synthesis and the construction of compound libraries for high-throughput screening.
Caption: A generalized workflow for the parallel synthesis of a piperazine library.
Case Study: The Role of Piperazine in Imatinib (Gleevec)
A compelling example of the successful application of the piperazine scaffold is the groundbreaking cancer drug, imatinib. This tyrosine kinase inhibitor features a terminal N-methylpiperazine moiety that is critical for its therapeutic effect. This group enhances the drug's water solubility, facilitating oral administration. Furthermore, the basic nitrogen of the piperazine ring forms a crucial salt bridge with an acidic residue in the ATP-binding pocket of the target kinase, thereby contributing significantly to the drug's high affinity and selectivity.
Analytical Characterization of Substituted Piperazines
The thorough characterization of newly synthesized piperazine derivatives is paramount. A suite of analytical techniques is typically employed to confirm the structure and purity of these compounds.
Table 1: Common Analytical Techniques for Piperazine Derivatives
| Technique | Information Provided |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| HPLC | Purity assessment and, with a chiral stationary phase, enantiomeric separation. |
| FTIR | Presence of key functional groups. |
Future Outlook
The piperazine scaffold remains a fertile ground for drug discovery. Ongoing research is focused on developing novel synthetic methods to access more complex and diverse piperazine derivatives. The exploration of C-H functionalization of the piperazine ring and the development of stereoselective synthetic routes are promising avenues for future research that will undoubtedly lead to the discovery of the next generation of piperazine-based therapeutics.
References
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The role of the piperazine ring in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Recent advances in the synthesis of piperazine derivatives. RSC Advances. [Link]
-
Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Amination. Organic Syntheses. [Link]
-
Imatinib (Gleevec) as a paradigm of targeted cancer therapies. Nature Reviews Cancer. [Link]
-
Reductive Amination in Organic Synthesis. Chemical Reviews. [Link]
Methodological & Application
Protocol for the Aza-Michael Addition of Piperazine to Methyl Acrylate: A Detailed Application Note for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the aza-Michael addition of piperazine to methyl acrylate, a cornerstone reaction in synthetic organic chemistry for the formation of β-amino esters. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1] This guide delves into the mechanistic underpinnings of the reaction, offers a meticulously detailed experimental protocol, and provides insights into reaction optimization and troubleshooting. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired mono-adduct, methyl 3-(piperazin-1-yl)propanoate.
Introduction: The Significance of the Aza-Michael Addition
The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming carbon-nitrogen bonds.[1] This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of β-amino acids, alkaloids, and other nitrogen-containing heterocycles.[2] Piperazine and its derivatives are prevalent structural motifs in many approved drugs, and their functionalization via reactions like the aza-Michael addition is a key strategy in drug discovery.
The reaction between piperazine, a symmetrical secondary diamine, and methyl acrylate presents a unique challenge: controlling the selectivity between mono- and di-addition products. Since the initial mono-adduct still possesses a reactive secondary amine, it can further react with another molecule of methyl acrylate to form the undesired bis-adduct. This guide will focus on a protocol designed to favor the formation of the mono-adduct, a critical precursor for further chemical elaboration.
Mechanistic Insights: Understanding the "Why"
The aza-Michael addition proceeds through the nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene. The generally accepted mechanism can be described as a stepwise process, particularly in protic solvents, involving the formation of a zwitterionic intermediate.[3] Alternatively, a concerted mechanism involving a cyclic intermolecular proton transfer has also been proposed.[3]
The reactivity of the amine nucleophile is a critical factor. Cyclic secondary amines, such as piperazine, are generally more reactive than their acyclic counterparts due to reduced steric hindrance.[3] The reaction can often proceed without a catalyst, especially with highly reactive Michael acceptors like methyl acrylate.[4][5] However, both acid and base catalysis can be employed to enhance the reaction rate.[2] For this specific application, we will explore a catalyst-free approach under mild conditions to maintain high selectivity.
To selectively obtain the mono-adduct, controlling the stoichiometry of the reactants is crucial. Using an excess of piperazine can favor the mono-addition product by increasing the statistical probability of a methyl acrylate molecule reacting with a free piperazine rather than the already-formed mono-adduct. Another effective strategy involves the use of a mono-protonated piperazine salt, which deactivates one of the nitrogen atoms towards nucleophilic attack.[6]
Experimental Protocol: Synthesis of Methyl 3-(piperazin-1-yl)propanoate
This protocol details a robust and reproducible method for the synthesis of methyl 3-(piperazin-1-yl)propanoate via the aza-Michael addition of piperazine to methyl acrylate under neat (solvent-free) conditions. This approach is environmentally friendly and simplifies product isolation.[1][4][5]
Materials and Equipment
| Material/Equipment | Specifications |
| Piperazine | Anhydrous, ≥99% |
| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor |
| Round-bottom flask | 100 mL, with a magnetic stir bar |
| Magnetic stirrer with heating | |
| Condenser | |
| Thermometer | |
| Rotary evaporator | |
| Standard glassware | Graduated cylinders, beakers, etc. |
| Fume hood |
Step-by-Step Procedure
-
Reactant Preparation: In a fume hood, add piperazine (2.0 equivalents) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Attach a condenser to the flask.
-
Addition of Michael Acceptor: While stirring, slowly add methyl acrylate (1.0 equivalent) to the flask at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of methyl acrylate), allow the mixture to cool to room temperature.
-
Purification: The excess piperazine can be removed by vacuum distillation or by washing the reaction mixture with a suitable solvent in which the product is soluble but piperazine is not. For many applications, the product can be used directly after removing the excess piperazine under vacuum. If higher purity is required, column chromatography on silica gel can be performed.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 3-(piperazin-1-yl)propanoate.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 2:1 molar ratio of piperazine to methyl acrylate. | Favors the formation of the mono-adduct by statistical probability. |
| Temperature | Maintain the reaction temperature between 40-50 °C. | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting the formation of the bis-adduct or side reactions. |
| Solvent | A solvent-free (neat) approach is recommended. | Simplifies the work-up and purification process and is more environmentally friendly. If a solvent is necessary, a polar aprotic solvent like acetonitrile can be used.[7] |
| Catalyst | The reaction can proceed efficiently without a catalyst. | Avoids potential side reactions and simplifies purification. For less reactive substrates, a mild base like DBU or a Lewis acid could be considered.[8] |
| Reaction Time | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. | Prolonged reaction times can lead to the formation of the bis-adduct. |
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature slightly (e.g., to 60 °C) or adding a catalytic amount of a mild base.
-
Formation of Bis-adduct: If a significant amount of the bis-adduct is formed, reduce the reaction time or temperature. Ensure that the methyl acrylate is added slowly to the piperazine.
-
Purification Difficulties: If the product is difficult to separate from excess piperazine, consider converting the excess piperazine to a salt by adding a stoichiometric amount of an acid (e.g., HCl in ether) and then extracting the product into an organic solvent.
Conclusion
The aza-Michael addition of piperazine to methyl acrylate is a fundamental and highly useful transformation in organic synthesis. The protocol outlined in this application note provides a reliable and efficient method for the preparation of the valuable mono-adduct, methyl 3-(piperazin-1-yl)propanoate. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply and adapt this protocol for the synthesis of a wide array of important molecules.
References
-
B. A. A. Baldo, et al. (2015). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 20(7), 12675-12688. [Link]
-
M. D'hooghe, N. De Kimpe. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Chemical Society Reviews, 37(7), 1437-1456. [Link]
-
J. O. C. Jimenez, et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 67, 75-123. [Link]
-
A. R. S. Ferretti, et al. (2019). Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. Beilstein Journal of Organic Chemistry, 15, 2236-2242. [Link]
-
A. A. A. M. El-Maksoud, et al. (2022). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. Research on Chemical Intermediates, 48(10), 4435-4455. [Link]
-
S. Li, et al. (2021). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 12(4), 510-517. [Link]
-
M. A. A. Bhattacharjee, et al. (2021). Aza-Michael addition reaction between piperidine and n-butyl acrylate: A kinetic study. Reaction Kinetics, Mechanisms and Catalysis, 133(1), 211-224. [Link]
-
S. Li, et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. [Link]
-
M. A. P. Martins, et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 4(2), 119-122. [Link]
-
J. O. C. Jimenez, et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]
-
A. M. V. Escalante, et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8093. [Link]
-
S. N. S. Al-Khafaji, et al. (2017). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]
-
T. H. J. A. van den Berg, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 775. [Link]
-
T. H. J. A. van den Berg, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
-
M. C. A. M. M. de Souza, et al. (2022). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][3]oxazine Scaffolds. European Journal of Organic Chemistry, 2022(40), e202201053. [Link]
Sources
- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Selective Mono-N-Alkylation of Piperazine
Abstract
The mono-N-alkylated piperazine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility and bioavailability, and its ability to act as a versatile scaffold for engaging with biological targets. However, the symmetrical nature of the piperazine ring, with two chemically equivalent secondary amines, presents a significant synthetic challenge: the propensity for di-alkylation, leading to product mixtures that are often difficult to separate. This guide provides a comprehensive overview of robust and field-proven methodologies for achieving selective mono-N-alkylation of piperazine. We will delve into the mechanistic rationale behind various strategies, from the classic protecting group approach to direct alkylation and reductive amination, providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
The Challenge of Selectivity
The core difficulty in the mono-alkylation of piperazine stems from the similar nucleophilicity of its two nitrogen atoms.[1] The initial mono-alkylation product is often a more potent nucleophile than piperazine itself, leading to a second alkylation event that yields the undesired di-substituted product.[1] Consequently, direct reaction of piperazine with one equivalent of an alkylating agent typically results in a mixture of unreacted starting material, the desired mono-alkylated product, and the di-alkylated byproduct.[1] Controlling this reactivity is paramount for efficient and clean synthesis.
Strategy 1: The Protecting Group Approach
This is arguably the most reliable and widely used method to ensure mono-selectivity. The strategy involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, thereby allowing the other nitrogen to be alkylated selectively. The protecting group is then removed in a final step to yield the desired product. The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its ease of installation and mild cleavage conditions.[2]
Causality Behind Experimental Choices:
-
Protection: The use of Di-tert-butyl dicarbonate (Boc₂O) allows for a clean and high-yielding mono-protection. The stoichiometry is critical; using a slight excess of piperazine relative to Boc₂O ensures that the di-protected species is minimized.[2]
-
Alkylation: The protected 1-Boc-piperazine now has a single secondary amine available for nucleophilic attack. A base, such as potassium carbonate, is used to deprotonate this amine, enhancing its nucleophilicity for reaction with an alkyl halide.[2]
-
Deprotection: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently removes the Boc group without affecting the newly installed alkyl group.
Experimental Workflow: Protecting Group Strategy
Sources
Application Notes and Protocols: The Strategic Use of 3-Piperazin-2-yl-propionic Acid Methyl Ester in Parallel Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms of the piperazine ring allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties, as well as its solubility, lipophilicity, and basicity (pKa).[1] This adaptability is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug development.[1]
The specific building block, 3-piperazin-2-yl-propionic acid methyl ester, offers a unique combination of reactive sites for combinatorial library synthesis. It features a secondary amine within the piperazine ring (N4) and a methyl ester at the terminus of the propionic acid side chain. This bifunctionality allows for the independent derivatization at two points, facilitating the rapid generation of diverse compound libraries. This application note provides a detailed guide to leveraging this versatile building block in parallel synthesis workflows to accelerate the discovery of novel therapeutic agents.
Core Chemical Properties and Reactivity of 3-Piperazin-2-yl-propionic Acid Methyl Ester
The synthetic utility of 3-piperazin-2-yl-propionic acid methyl ester in parallel synthesis is dictated by the differential reactivity of its two key functional groups: the secondary amine (N4) of the piperazine ring and the methyl ester.
-
The Secondary Amine (N4): This nitrogen is a nucleophilic center and readily participates in a variety of bond-forming reactions. Its reactivity is the primary focus for diversification in many parallel synthesis campaigns. Common reactions include:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form tertiary amines.[3]
-
-
The Methyl Ester: This group is susceptible to nucleophilic attack, primarily enabling the formation of amides through aminolysis. This reaction typically requires more forcing conditions (e.g., heating with a large excess of an amine) compared to the reactions at the piperazine nitrogen.
-
Chemoselectivity and Potential Side Reactions: The presence of two nucleophilic nitrogen atoms (N1 and N4) and an electrophilic ester in the same molecule introduces the potential for intramolecular side reactions. A primary concern is the possibility of intramolecular cyclization to form a diketopiperazine (a six-membered cyclic dipeptide).[4][5] This can occur, especially under conditions that favor aminolysis of the ester by the N1 nitrogen. Careful selection of reaction conditions and, in some cases, the use of protecting groups on N1, can mitigate this side reaction.[6]
Parallel Synthesis Workflows Utilizing 3-Piperazin-2-yl-propionic Acid Methyl Ester
The following sections provide detailed protocols for the generation of diverse compound libraries based on the 3-piperazin-2-yl-propionic acid methyl ester scaffold. These protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks.
Workflow 1: Parallel Amide Library Synthesis
This workflow focuses on the derivatization of the secondary amine (N4) of the piperazine ring with a diverse set of carboxylic acids.
Caption: Workflow for Parallel Amide Library Synthesis.
Protocol 1: Parallel Amide Coupling
This protocol describes a typical procedure for the parallel synthesis of an amide library in a 96-well plate format.
Table 1: Reagents for Parallel Amide Coupling
| Reagent | Concentration (in DMF) | Volume per well (µL) | Molar Equivalents |
| 3-piperazin-2-yl-propionic acid methyl ester | 0.2 M | 200 | 1.0 |
| Carboxylic Acid Library | 0.2 M | 200 | 1.0 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 0.22 M | 200 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 0.8 M | 100 | 2.0 |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents in anhydrous N,N-dimethylformamide (DMF).
-
Dispensing: Using a liquid handling robot or multichannel pipette, dispense the solutions into the wells of a 96-well reaction block in the order specified in Table 1.
-
Reaction: Seal the reaction block and shake at room temperature for 16-24 hours.
-
Work-up:
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of a 5% aqueous sodium bicarbonate solution to each well.
-
Shake the plate vigorously for 5 minutes.
-
Allow the layers to separate and carefully remove the aqueous (bottom) layer.
-
Repeat the wash with 500 µL of deionized water.
-
-
Solvent Removal: Place the reaction block in a centrifugal evaporator to remove the ethyl acetate.
-
Compound Storage: Re-dissolve the resulting compound library in an appropriate volume of dimethyl sulfoxide (DMSO) to create a stock solution for biological screening.
Causality Behind Experimental Choices:
-
Coupling Agent: HATU is a highly efficient coupling reagent that minimizes racemization and is well-suited for high-throughput synthesis.[7]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
-
Solvent: DMF is an excellent solvent for a wide range of organic molecules and is compatible with most coupling reagents.
Workflow 2: Parallel Urea Library Synthesis
This workflow details the synthesis of a urea library by reacting the N4 nitrogen of the piperazine with a diverse set of isocyanates.
Caption: Workflow for Parallel Urea Library Synthesis.
Protocol 2: Parallel Urea Synthesis
This protocol outlines a procedure for the parallel synthesis of a urea library.
Table 2: Reagents for Parallel Urea Synthesis
| Reagent | Concentration (in DCM) | Volume per well (µL) | Molar Equivalents |
| 3-piperazin-2-yl-propionic acid methyl ester | 0.2 M | 200 | 1.0 |
| Isocyanate Library | 0.22 M | 200 | 1.1 |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the piperazine derivative and the isocyanate library in anhydrous dichloromethane (DCM).
-
Dispensing: Dispense the solutions into the wells of a 96-well reaction block.
-
Reaction: Seal the reaction block and shake at room temperature for 4-8 hours.
-
Work-up:
-
Add a scavenger resin (e.g., an amine-functionalized resin) to each well to quench any unreacted isocyanate.
-
Shake for an additional 2-4 hours.
-
-
Filtration: Filter the reaction mixtures to remove the scavenger resin.
-
Solvent Removal: Evaporate the DCM.
-
Compound Storage: Re-dissolve the library in DMSO.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the piperazine starting material.[8]
-
Scavenger Resin: The use of a scavenger resin simplifies purification by selectively removing the excess electrophile, often eliminating the need for liquid-liquid extraction.[9]
Workflow 3: Parallel Reductive Amination
This workflow describes the synthesis of a library of N-alkylated piperazines via reductive amination.
Caption: Workflow for Parallel Reductive Amination.
Protocol 3: Parallel Reductive Amination
This protocol details a procedure for the parallel synthesis of an N-alkylated piperazine library.
Table 3: Reagents for Parallel Reductive Amination
| Reagent | Concentration (in DCE) | Volume per well (µL) | Molar Equivalents |
| 3-piperazin-2-yl-propionic acid methyl ester | 0.2 M | 200 | 1.0 |
| Aldehyde/Ketone Library | 0.22 M | 200 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 0.3 M | 200 | 1.5 |
| Acetic Acid (optional catalyst) | 1% v/v in DCE | 20 | catalytic |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions in anhydrous 1,2-dichloroethane (DCE).
-
Dispensing: Dispense the piperazine derivative and the aldehyde/ketone library into the reaction wells.
-
Pre-incubation (Imine Formation): Shake the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add the sodium triacetoxyborohydride solution.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.
-
Extract with 500 µL of DCM.
-
Separate the organic layer.
-
-
Solvent Removal: Evaporate the DCM.
-
Compound Storage: Re-dissolve in DMSO.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and iminium ions, and it is tolerant of most functional groups.[10]
-
Solvent: DCE is a common solvent for reductive amination reactions.
Analysis and Purification of Compound Libraries
High-Throughput Analysis:
The purity and identity of the compounds in the synthesized library should be assessed. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical method of choice for this purpose.[4] A rapid gradient method can be employed to quickly assess the purity of a large number of samples.
High-Throughput Purification:
For libraries that will be used in quantitative biological assays, purification is often necessary. Preparative HPLC-MS is a powerful technique for the high-throughput purification of compound libraries.[5] The system can be configured to automatically inject, separate, and collect the desired product from each well of a 96-well plate.
Troubleshooting
Table 4: Common Issues and Solutions in Parallel Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient coupling agent; steric hindrance; low reactivity of starting materials. | Use a more potent coupling agent (e.g., COMU); increase reaction time or temperature; use a slight excess of the more reactive coupling partner. |
| Formation of Diketopiperazine | Intramolecular cyclization. | Use milder reaction conditions; consider a protecting group for the N1 nitrogen (e.g., Boc), which can be removed in a subsequent step.[6] |
| Formation of Di-substituted Byproduct | Reaction at both N1 and N4 of the piperazine. | This is less of a concern with the monosubstituted starting material, but if piperazine itself is used, a large excess of piperazine can favor mono-substitution.[11] |
| Poor Solubility of Reagents/Products | Inappropriate solvent. | Screen alternative solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). |
Conclusion
3-Piperazin-2-yl-propionic acid methyl ester is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its bifunctional nature allows for the creation of a wide range of chemical structures through well-established synthetic transformations. By employing the protocols and strategies outlined in this application note, researchers can significantly accelerate their drug discovery efforts by rapidly exploring the chemical space around the privileged piperazine scaffold.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-22)
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023-12-12)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.)
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025-08-07)
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06)
- Analysis and screening of combinatorial libraries using mass spectrometry. (2001)
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.)
- WO1997010222A1 - Method for preparing piperazines - Google P
- One-Pot Synthesis of Ureas
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.)
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.)
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide ... (2025-03-28)
- US5925762A - Practical synthesis of urea derivatives - Google P
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020-10-01)
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020-04-21)
- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018-10-05)
- Exploring the Chemistry and Biological Activities of Piperazine Deriv
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.)
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 5. baranlab.org [baranlab.org]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acs.figshare.com [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing byproduct formation in piperazine aza-Michael additions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Introduction
The aza-Michael addition, a crucial carbon-nitrogen bond-forming reaction, is widely employed in pharmaceutical and materials science for the synthesis of β-amino carbonyl compounds and their derivatives. Piperazine, with its two secondary amine nucleophiles, is a common building block. However, its bifunctional nature presents a significant challenge: the formation of undesired byproducts, most notably the 1,4-disubstituted (bis-adduct) product, which complicates purification and reduces the yield of the desired mono-adduct.
This technical guide provides in-depth troubleshooting strategies and detailed protocols to help you minimize byproduct formation and maximize the selectivity of your piperazine aza-Michael additions. We will explore the mechanistic origins of common side reactions and offer field-proven, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a piperazine aza-Michael addition?
The most prevalent byproduct is the 1,4-disubstituted piperazine, often referred to as the "bis-adduct." This occurs when both nitrogen atoms of the piperazine ring react with the Michael acceptor.
Q2: How can I quickly check for bis-adduct formation?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. The bis-adduct will have a higher molecular weight than the mono-adduct and typically a different retention factor (Rf) on a TLC plate.
Q3: Is it possible to completely eliminate bis-adduct formation?
While complete elimination can be challenging, it is possible to reduce the bis-adduct to negligible levels by carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time.
Q4: Can the choice of solvent affect the reaction's selectivity?
Yes, the solvent can influence the relative rates of the first and second additions. Polar protic solvents like methanol can sometimes facilitate the reaction, but careful optimization is needed. In some cases, solvent-free conditions may even be optimal.[1][2]
Troubleshooting Guide 1: The Bis-Adduct Problem
The formation of the 1,4-disubstituted piperazine is the most common hurdle in achieving a high yield of the desired mono-substituted product. Understanding the kinetics and thermodynamics of this competitive reaction is key to its control.
The Cause: Reaction Mechanism and Kinetics
The aza-Michael addition of piperazine occurs in two steps. The first addition forms the desired mono-adduct. However, this product still possesses a nucleophilic secondary amine, which can then react with a second molecule of the Michael acceptor to form the bis-adduct. The relative rates of these two additions determine the product distribution. The mono-adduct is often more nucleophilic than the starting piperazine due to the electron-donating effect of the newly introduced alkyl group, which can accelerate the second addition.
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl 3-(piperazin-2-yl)propanoate in Solution
Welcome to the technical support center for methyl 3-(piperazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this molecule in solution. As Senior Application Scientists, we have synthesized data from published literature and extensive field experience to provide not just protocols, but the underlying chemical principles to empower your research.
Introduction: The Duality of Reactivity and Instability
Methyl 3-(piperazin-2-yl)propanoate is a valuable bifunctional molecule, incorporating a reactive secondary amine within the piperazine ring and a methyl ester.[1] This structure is a versatile building block in medicinal chemistry, often used as a linker or scaffold in the synthesis of active pharmaceutical ingredients (APIs).[2][3] However, the very features that make it synthetically useful—the nucleophilic nitrogens and the electrophilic ester carbonyl—also render it susceptible to degradation in solution. Understanding these liabilities is the first step toward mitigating them.
Section 1: Understanding the Instability - Core Degradation Mechanisms
The stability of methyl 3-(piperazin-2-yl)propanoate in solution is primarily threatened by two chemical processes: hydrolysis and oxidation. These pathways can lead to loss of potency, the formation of impurities, and inconsistent experimental results.[4][5]
Hydrolytic Degradation: The Ester's Achilles' Heel
The ester functional group is the most significant point of hydrolytic vulnerability. This reaction, which cleaves the ester bond to form 3-(piperazin-2-yl)propanoic acid and methanol, can be catalyzed by acid or, more commonly, promoted by base.[6][7]
-
Causality: The rate of ester hydrolysis is highly pH-dependent.[8] In alkaline conditions (pH > 7), the concentration of hydroxide ions (OH⁻), a potent nucleophile, increases. This leads to a rapid, direct attack on the ester's carbonyl carbon.[7][8] Even in neutral or slightly acidic aqueous solutions, the process can occur, albeit at a slower rate.[6][9] The presence of the piperazine nitrogen atoms can further complicate the pH-rate profile.[9]
Oxidative Degradation: The Piperazine Ring's Vulnerability
The two nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4][10]
-
Causality: The lone pair of electrons on the nitrogen atoms can be abstracted, leading to the formation of various oxidative byproducts, including N-oxides.[10] This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.[4] Such degradation is often visually indicated by a change in the solution's color, typically a yellowing or browning.[4]
Primary Degradation Pathways
Caption: Primary degradation routes for methyl 3-(piperazin-2-yl)propanoate.
Section 2: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during experimentation.
Q1: My solution of methyl 3-(piperazin-2-yl)propanoate has become cloudy and a precipitate has formed. What is happening?
A1: This is a classic sign of hydrolytic degradation, especially if you are working in an unbuffered aqueous solution. The primary degradation product, 3-(piperazin-2-yl)propanoic acid, is a zwitterionic amino acid. Its solubility profile is significantly different from the parent methyl ester and can be highly dependent on pH. As the ester hydrolyzes, the resulting carboxylic acid may be less soluble in your specific solvent system, causing it to precipitate.
-
Immediate Action: Check the pH of your solution. It has likely drifted. Centrifuge a small aliquot to isolate the precipitate and confirm its identity via LC-MS if possible.
-
Long-Term Solution: You must control the pH. Prepare your solutions in a suitable buffer system within the optimal pH range (see Section 3). Formulating the compound as a salt (e.g., dihydrochloride) can also improve its initial solubility and stability.[4]
Q2: I've noticed a distinct yellowing of my stock solution over a few days, even when stored in the fridge. Why?
A2: A color change is a strong indicator of oxidative degradation or photodegradation.[4] The piperazine ring is susceptible to oxidation, which can generate colored byproducts. While refrigeration slows down most chemical reactions, it does not stop oxidation, especially if the container allows for significant headspace (and thus, atmospheric oxygen) or is not light-resistant.
-
Immediate Action: Discard the colored solution, as its purity is compromised. For critical experiments, always use freshly prepared solutions.[4]
-
Long-Term Solution:
-
Protect from Light: Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil.[4]
-
Minimize Oxygen Exposure: After dissolving the compound, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Use Antioxidants: For long-term storage, consider adding a suitable antioxidant to the formulation (see Section 3).
-
Q3: My experimental results are inconsistent, and HPLC analysis shows a decreasing peak for my parent compound and the appearance of new, earlier-eluting peaks. What's going on?
A3: Inconsistent results are a hallmark of compound instability.[4] The decrease in the parent peak area directly indicates a loss of potency. The new, earlier-eluting peaks on a reverse-phase HPLC column are likely the more polar degradation products. The primary product of hydrolysis, the carboxylic acid, is significantly more polar than the parent ester and will therefore have a shorter retention time.
-
Troubleshooting Steps:
-
Identify the Degradants: Use a mass spectrometer (LC-MS) coupled to your HPLC to get the mass-to-charge ratio (m/z) of the unknown peaks. The expected mass of the hydrolyzed product will differ from the parent by the mass of a methylene group (-CH₂) versus two hydrogens (-H₂).
-
Perform a Forced Degradation Study: This is a critical step to preemptively identify potential degradants and confirm that your analytical method can resolve them. See the protocol in Section 4.
-
Re-evaluate Your Solution Preparation: Are you using a buffer? Is the pH correct? Are you protecting it from light? Are you using it immediately after preparation? Addressing these questions using the guidance in this document is crucial.
-
Section 3: Proactive Stability Enhancement (FAQs)
Q1: What is the optimal pH range for storing methyl 3-(piperazin-2-yl)propanoate in an aqueous solution?
A1: To minimize ester hydrolysis, a slightly acidic pH is generally recommended. The optimal range is typically pH 4 to 6 . In this window, both acid-catalyzed and base-promoted hydrolysis are at a minimum.[5] Highly acidic (pH < 3) or alkaline (pH > 7) conditions should be strictly avoided.
Q2: Which buffer system should I use?
A2: The choice of buffer is critical. You need a buffer with a pKa close to your target pH.
-
Acetate Buffer (pKa ~4.76): Excellent for targeting a pH between 4 and 5.5.
-
Citrate Buffer (pKa's ~3.13, 4.76, 6.40): A versatile buffer that can be used effectively across the pH 3-7 range. It also has the added benefit of being a metal chelator, which can help reduce metal-catalyzed oxidation.[4]
-
Phosphate Buffer (pKa ~7.20): Generally should be avoided as its buffering capacity is centered around neutral pH, where base-promoted hydrolysis becomes more significant.
Q3: Are antioxidants necessary for my solution?
A3: If your experimental timeline is short (a few hours) and solutions are used immediately, you may not need an antioxidant. However, for any stock solution intended for storage, even at low temperatures, an antioxidant is highly recommended to prevent oxidative degradation of the piperazine ring.
-
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions.
-
Butylated hydroxytoluene (BHT): More suitable for organic-based solutions.
-
-
A typical starting concentration is 0.01% to 0.1% (w/v).
Q4: Should I use the free base or a salt form of the compound?
A4: The dihydrochloride salt form of methyl 3-(piperazin-2-yl)propanoate is generally more stable as a solid and often more readily soluble in aqueous media than the free base.[1] Using the salt form can be an effective initial strategy to improve stability. When dissolved, the salt will create a slightly acidic solution, which inherently protects against base-promoted hydrolysis. However, for precise pH control, buffering is still essential.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol provides a self-validating system for preparing a solution with enhanced stability.
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 5.0 using citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
-
Antioxidant Addition: If long-term storage is intended, add ascorbic acid to the buffer to a final concentration of 0.05% (w/v) and dissolve completely.
-
Compound Dissolution: Weigh the required amount of methyl 3-(piperazin-2-yl)propanoate (preferably the dihydrochloride salt). Add it to the prepared citrate buffer and vortex or sonicate until fully dissolved.
-
Storage: Transfer the solution to a sterile, amber glass vial. Purge the headspace with argon or nitrogen gas for 30-60 seconds before tightly sealing the cap.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date, and "Store at 2-8°C, Protect from Light." For long-term storage (>1 week), store at -20°C in single-use aliquots to avoid freeze-thaw cycles.[4]
Protocol 2: Forced Degradation (Stress Testing) Workflow
This study is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method.[4]
Caption: Workflow for a forced degradation study.
Section 5: Data Summary Tables
Table 1: Physicochemical Properties of Methyl 3-(piperazin-1-yl)propanoate and its Dihydrochloride Salt
(Note: Data is for the closely related 1-yl isomer and serves as a reliable estimate for the 2-yl isomer due to identical functional groups.)
| Property | Free Base Value | Dihydrochloride Salt Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 172.23 g/mol | 245.14 g/mol | [1] |
| CAS Number | 43032-40-2 | 82972-28-9 | [1] |
| Appearance | Liquid (Predicted) | Solid | [1][11] |
Table 2: Recommended Formulation and Storage Parameters
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes both acid- and base-catalyzed ester hydrolysis.[5] |
| Buffer System | Citrate or Acetate (10-50 mM) | Provides robust pH control in the optimal range. Citrate also offers metal chelation. |
| Storage Temp. | 2-8°C (Short-term, <1 week) -20°C or -80°C (Long-term) | Reduces the rate of all chemical degradation pathways.[4] |
| Light Exposure | Protect from light (Use amber vials) | Prevents photodegradation of the piperazine ring.[4] |
| Atmosphere | Purge with Inert Gas (Ar, N₂) | Minimizes exposure to atmospheric oxygen, reducing oxidation.[4] |
| Additives | Antioxidant (e.g., 0.05% Ascorbic Acid) | Scavenges free radicals and reactive oxygen species to protect the piperazine ring. |
Table 3: Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended Solution(s) |
| Precipitation / Cloudiness | Ester Hydrolysis, pH drift | Use a buffer (pH 4-6), consider using the salt form of the compound. |
| Yellowing / Color Change | Oxidation, Photodegradation | Store in amber vials, purge with inert gas, add an antioxidant. |
| Loss of Potency (↓ HPLC Peak) | General Degradation (Hydrolysis/Oxidation) | Use freshly prepared solutions, implement all recommended storage and formulation parameters. |
| New Peaks in Chromatogram | Formation of Degradation Products | Identify new peaks with LC-MS, develop a stability-indicating method via forced degradation. |
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Analgesic. Retrieved from [Link]
- Ali, M., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- Freeman, S., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
- Porta, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- Hasinoff, B. B., et al. (1998). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187. Journal of Pharmaceutical Sciences.
-
MDPI. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link]
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
MySkinRecipes. (n.d.). Methyl3-(piperazin-1-yl)propanoatedihydrochloride. Retrieved from [Link]
- Hunter, G. W., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research.
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
- Wójcik, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Tibbitt, M. W., et al. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
- Sexton, A. (2010). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
- A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmacy and Technology.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
- Lo, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl3-(piperazin-1-yl)propanoatedihydrochloride [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Chiral Piperazine Synthesis: A Technical Support Center for Addressing Racemization
Welcome to the technical support center dedicated to the intricate challenge of maintaining stereochemical integrity during the synthesis of chiral piperazines. As a privileged scaffold in modern medicinal chemistry, the demand for enantiomerically pure piperazine derivatives is ever-increasing.[1][2][3] However, the journey of their synthesis is often fraught with the peril of racemization, a critical issue that can compromise the efficacy and safety of the final drug candidate.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into why racemization occurs and how to strategically circumvent it. Here, you will find a combination of troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and mechanistic diagrams to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in chiral piperazine synthesis where racemization is observed?
Racemization can occur at several stages, but it is most prevalent during two key operations:
-
Amide Bond Formation/Cyclization: When forming the piperazine ring through intramolecular cyclization, or when coupling a chiral building block that has a stereocenter alpha to a carbonyl group, the conditions used for amide bond formation are critical. The use of strong bases or certain coupling reagents can lead to enolization, which temporarily destroys the chiral center.[4][5]
-
Deprotection Steps: The removal of certain protecting groups, particularly under harsh acidic or basic conditions, can compromise the stereochemical integrity of adjacent chiral centers. This is especially true for N-protecting groups that can influence the acidity of α-protons.[6]
-
Reductive Amination: While a powerful tool for C-N bond formation, the conditions of reductive amination, including pH and the nature of the reducing agent, can sometimes lead to side reactions or epimerization, particularly with sensitive substrates.[7][8]
Q2: How does the choice of coupling reagent impact racemization during cyclization?
The choice of coupling reagent is paramount. Reagents that generate highly activated intermediates are more prone to inducing racemization.
-
High-Risk Reagents: Carbodiimides like DCC or EDC, when used without additives, can lead to the formation of an oxazolone intermediate from an N-acyl amino acid precursor. This intermediate is highly susceptible to racemization.[1]
-
Lower-Risk Reagents: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress racemization by forming less reactive activated esters, which are less prone to oxazolone formation.[4][5][9] Phosphonium and aminium/uronium salts (e.g., PyBOP, HBTU, HATU) are generally efficient but must be used with caution regarding the base employed.[10] Ynamides have emerged as promising racemization-free coupling reagents for peptide and amide synthesis.[11]
The following table summarizes the relative risk of racemization with common coupling reagents.
| Coupling Reagent Class | Examples | Racemization Risk | Mitigating Additives |
| Carbodiimides | DCC, EDC | High | HOBt, HOAt, Oxyma |
| Phosphonium Salts | BOP, PyBOP | Moderate | Weaker bases (e.g., NMM) |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Moderate | Weaker bases (e.g., sym-collidine)[10] |
| Ynamides | MYMsA, MYTsA | Low | Not typically required[11] |
Q3: Can the pH of the reaction medium influence racemization?
Absolutely. Both acidic and basic conditions can catalyze racemization, depending on the substrate and the mechanism.
-
Basic Conditions: Strong bases can directly deprotonate the α-proton of a carbonyl-containing chiral center, leading to the formation of a planar enolate and subsequent loss of stereochemical information.[12][13] The use of weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, is often recommended over stronger, more hindered bases like diisopropylethylamine (DIPEA) when using phosphonium or uronium-based coupling reagents.[10]
-
Acidic Conditions: While less common for direct α-proton abstraction, acidic conditions can promote racemization through mechanisms like enolization of carbonyl compounds.[12] For piperazine derivatives, controlling the pH is also crucial for their stability and reactivity in solution.[14][15][16]
Troubleshooting Guide
Problem 1: Significant racemization detected after an intramolecular cyclization to form the piperazine ring.
-
Root Cause Analysis: The likely culprit is the activation of a carboxylic acid at a stereocenter, leading to an overly reactive intermediate that racemizes before cyclization. The choice of coupling reagent and base is critical here.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-cyclization racemization.
Problem 2: Loss of enantiomeric purity after N-deprotection.
-
Root Cause Analysis: The chosen protecting group or the deprotection conditions are too harsh, causing epimerization at a nearby stereocenter. For example, removing a protecting group with a strong base could inadvertently deprotonate a sensitive α-proton.
-
Strategic Solutions:
-
Select an Orthogonal Protecting Group: Choose a protecting group that can be removed under mild conditions that are orthogonal to the stability of your chiral centers. For instance, a Boc group, which is removed under acidic conditions (TFA), is often a safer choice than a base-labile group if the stereocenter is base-sensitive.[6]
-
Optimize Deprotection Conditions: If changing the protecting group is not feasible, try milder deprotection reagents or conditions. For example, for a base-labile group, you might explore weaker bases or shorter reaction times at lower temperatures.
-
Positional Considerations: In the design phase, consider the placement of protecting groups. A protecting group on a nitrogen atom within the piperazine ring can influence the acidity of protons on adjacent carbons.
-
Problem 3: My final chiral piperazine product shows low enantiomeric excess (ee), but I'm unsure where the racemization occurred.
-
Root Cause Analysis: Racemization could be occurring incrementally at multiple steps, or there might be one major step causing the loss of stereopurity. A systematic investigation is required.
-
Diagnostic Approach:
-
Isolate and Analyze Intermediates: If your synthetic route has stable intermediates after potentially problematic steps (e.g., after a coupling reaction and before cyclization), isolate a small sample and determine its enantiomeric excess. This will help pinpoint the exact stage of racemization.
-
Chiral HPLC Analysis: Develop a robust chiral HPLC method early in your synthesis. This may require derivatization of your intermediates or final product to make them suitable for analysis on a chiral stationary phase.[17] Derivatizing agents like p-toluenesulfonyl chloride can be used to introduce a chromophore for UV detection.[17]
-
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling and Cyclization
This protocol utilizes a carbodiimide with an additive to minimize racemization during the formation of a key amide bond prior to or during piperazine ring formation.
-
Dissolution: Dissolve the chiral carboxylic acid precursor (1.0 eq) and the amine precursor (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., DCM, DMF).
-
Additive Introduction: Add HOBt (1.2 eq) or Oxyma (1.2 eq) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to temper the reactivity and suppress side reactions, including racemization.
-
Coupling Reagent Addition: Add the carbodiimide coupling reagent (e.g., EDC, 1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Perform a standard aqueous work-up to quench the reaction and remove water-soluble byproducts.
-
Purification: Purify the resulting product by column chromatography.
Caption: Workflow for low-racemization amide coupling.
Protocol 2: Chiral HPLC Analysis of a Piperazine Derivative using Pre-column Derivatization
This protocol provides a general method to assess the enantiomeric purity of a chiral piperazine that lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the piperazine sample (approx. 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Derivatization:
-
To the sample solution, add a base (e.g., triethylamine, 2-3 eq).
-
Add a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or p-toluenesulfonyl chloride (1.5 eq).[17][18]
-
Heat the mixture gently (e.g., 50-60°C) for 15-30 minutes, or until the reaction is complete (monitor by TLC).
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H).[17]
-
Mobile Phase: A mixture of hexane/isopropanol or ethanol with a small amount of an amine modifier like diethylamine (DEA) is common. The exact ratio must be optimized for your specific derivative.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., 228 nm for a p-toluenesulfonyl derivative).[17]
-
-
Data Analysis: Integrate the peaks corresponding to the two diastereomeric derivatives. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
By implementing these strategic considerations and robust analytical methods, you can gain greater control over the stereochemical outcome of your chiral piperazine syntheses, paving the way for the successful development of novel therapeutics.
References
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available from: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. Available from: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available from: [Link]
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Influence of pH of Piperazine strip ionization and fraction of... ResearchGate. Available from: [Link]
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Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]
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Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. RSC Publishing. Available from: [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative.Google Patents.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available from: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
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Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Efficient Synthesis of Substituted Piperazinones via Tandem Reductive Amination—Cyclization. Sci-Hub. Available from: [Link]
-
19.11: Racemization. Chemistry LibreTexts. Available from: [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. Available from: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available from: [Link]
-
On the racemization of chiral imidazolines. PubMed. Available from: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. Available from: [Link]
-
Ring-Closing Metathesis (RCM) and Ring. Wipf Group, University of Pittsburgh. Available from: [Link]
-
What Is Racemization In Organic Chemistry? YouTube. Available from: [Link]
-
Ring-closing metathesis. Wikipedia. Available from: [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Available from: [Link]
-
Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Europe PMC. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
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- 18. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Piperazin-2-yl-propionic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for extensive structural modifications to fine-tune pharmacological activity.[1] This guide delves into the biological activity of a specific class of these compounds: 3-piperazin-2-yl-propionic acid derivatives and their analogs. We will explore their structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate their efficacy, with a focus on their interactions with key neurotransmitter receptors.
The Piperazine Core: A Privileged Scaffold in Neuropharmacology
The versatility of the long-chain arylpiperazine structure has led to the discovery of numerous successful drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone.[1] These agents primarily exert their effects by modulating dopamine and serotonin receptors.[1] The propionic acid moiety attached to the piperazine ring introduces a carboxylic acid group, which can significantly influence the molecule's polarity, solubility, and potential for new interactions with biological targets. Understanding how modifications to this core structure impact receptor affinity and functional activity is crucial for the rational design of new drug candidates.
Comparative Analysis of Biological Activity: Dopamine and Serotonin Receptor Affinity
Our investigation focuses on the affinity of 3-piperazin-2-yl-propionic acid derivatives and their analogs for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, which are common targets for this class of compounds. The following tables summarize key findings from published studies, presenting the binding affinities (Ki values) of various analogs. A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Affinity
The D2 and D3 dopamine receptors are critical targets for antipsychotic and antidepressant medications. High affinity and selectivity for the D3 receptor over the D2 receptor are often sought to minimize extrapyramidal side effects.[2]
| Compound ID | Modification from Core Structure | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |
| Analog A | N-phenylpiperazine with 4-thiophene-3-yl-benzamide | - | 1.4 - 43 | 67 - 1831-fold |
| Analog B | N-phenylpiperazine with 4-thiazolyl-4-ylbenzamide | - | 2.5 - 31 | 73 - 1390-fold |
| Analog C | N-(2-methoxyphenyl)homopiperazine analog | - | 0.7 - 3.9 | 30 - 170-fold |
Table 1: Comparative binding affinities of various piperazine analogs for dopamine D2 and D3 receptors. Data compiled from multiple sources.[2][3]
The data indicates that subtle changes to the aryl substituent and the linker between the piperazine and the aromatic moiety can dramatically influence both affinity and selectivity for D3 receptors.[2][3]
Serotonin Receptor Affinity
Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are implicated in mood regulation, anxiety, and psychosis.[1] Compounds that act as 5-HT1A agonists and 5-HT2A antagonists are of significant interest for their potential therapeutic benefits.[1]
| Compound ID | Modification from Core Structure | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Analog D | Long-chain arylpiperazine with antioxidant fragment | 23.9 | 39.4 |
| Analog E | Long-chain arylpiperazine with different antioxidant fragment | 41.5 | 315 |
| Analog F | 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | - |
Table 2: Comparative binding affinities of various piperazine analogs for serotonin 5-HT1A and 5-HT2A receptors. Data compiled from multiple sources.[1][4]
These findings highlight the potential to develop multi-target ligands by modifying the arylpiperazine scaffold, achieving desired affinity profiles at both dopamine and serotonin receptors.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-piperazin-2-yl-propionic acid derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Aryl Substituent: The nature and position of substituents on the aromatic ring attached to the piperazine nitrogen are critical for receptor affinity and selectivity. Electron-withdrawing or -donating groups can significantly alter the electronic properties and steric bulk of the molecule, influencing its interaction with the receptor binding pocket.
-
Linker Chain: The length and flexibility of the linker connecting the piperazine ring to other chemical moieties play a crucial role in positioning the pharmacophoric elements for optimal receptor binding.
-
Propionic Acid Moiety: The carboxylic acid group of the propionic acid can form hydrogen bonds or ionic interactions with amino acid residues in the receptor, potentially enhancing binding affinity or influencing functional activity. Esterification or amidation of this group can be used to modulate the compound's pharmacokinetic properties.
Caption: Key structural modifications influencing the biological activity of 3-piperazin-2-yl-propionic acid derivatives.
Experimental Protocols: Assessing Biological Activity
The determination of the biological activity of these compounds relies on robust and validated experimental procedures. A cornerstone of this evaluation is the in vitro receptor binding assay.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol outlines a general procedure for determining the binding affinity of test compounds for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds for specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compounds (3-piperazin-2-yl-propionic acid derivatives and analogs).
-
Non-specific binding competitor (e.g., Haloperidol for D2/D3, Serotonin for 5-HT).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare solutions of the radioligand and non-specific binding competitor at the desired concentrations.
-
Thaw the cell membranes on ice and resuspend in the assay buffer to the appropriate protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding competitor.
-
Test Compound Wells: Add assay buffer, cell membranes, radioligand, and the serially diluted test compounds.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand receptor binding assay.
Conclusion and Future Directions
The 3-piperazin-2-yl-propionic acid scaffold represents a promising starting point for the development of novel CNS-active agents. The available data demonstrates that targeted modifications to this core structure can yield compounds with high affinity and selectivity for dopamine and serotonin receptors. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including a wider range of aryl substitutions and derivatization of the propionic acid moiety. Such studies, coupled with robust in vitro and in vivo pharmacological evaluation, will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for the treatment of various neurological and psychiatric disorders.
References
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Butini, J. A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS Chemical Neuroscience, 12(10), 1784–1798. [Link]
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Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
-
Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]
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Mach, R. H., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3297–3307. [Link]
-
Zajdel, P., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(3), 168–179. [Link]
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Saeed, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(16), 4991. [Link]
-
Kim, D., et al. (2010). Arylpiperazine-containing pyrrole 3-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & Medicinal Chemistry Letters, 20(5), 1633–1637. [Link]
-
Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734–740. [Link]
-
Zajdel, P., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1365–1383. [Link]
-
Koh, H. Y., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(19), 11809. [Link]
-
Newman, A. H., et al. (2018). Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. ACS Chemical Neuroscience, 9(8), 2111–2122. [Link]
-
Li, G., et al. (2020). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Molecules, 25(15), 3481. [Link]
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Strange, P. G. (2001). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 132(1), 26–34. [Link]
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Cichero, E., et al. (2017). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. ACS Chemical Neuroscience, 8(8), 1644–1664. [Link]
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Zhao, D., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 988395. [Link]
-
De Simone, A., et al. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 24(12), 2297. [Link]
-
Mishra, Y., et al. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875–4886. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of Piperazine Esters
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry and, increasingly, a core component of new psychoactive substances (NPS), often referred to as "designer drugs".[1][2] Its derivatives, including a wide array of esters, are found in pharmaceuticals targeting various conditions and in illicit substances mimicking the effects of amphetamines or MDMA.[2][3] For professionals in drug development, forensics, and clinical toxicology, the rapid and unambiguous identification of these compounds is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose.[4]
This guide provides an in-depth comparison of mass spectrometric fragmentation analysis for piperazine esters, moving from fundamental principles to a practical comparison of analytical workflows. We will explore the causality behind fragmentation patterns and provide validated, step-by-step protocols to empower your analytical choices.
Part 1: The Logic of Fragmentation: Core Mechanisms of Piperazine Esters
Understanding how a molecule disassembles in the mass spectrometer is key to interpreting its spectrum. For piperazine esters, the fragmentation is a predictable interplay between the piperazine ring, the ester group, and any substituents.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
In Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques like ESI are prevalent. ESI typically generates protonated molecules, [M+H]+, which are then subjected to tandem mass spectrometry (MS/MS).[5] In this process, the [M+H]+ ion is energized by collision with an inert gas (Collision-Induced Dissociation or CID), causing it to fragment.[5][6]
The initial site of protonation is critical as it often directs the fragmentation cascade.[6][7] In piperazine derivatives, the two nitrogen atoms of the heterocyclic ring are the most basic sites and are readily protonated.[7][8]
Key fragmentation pathways observed in the CID of protonated piperazine analogues include:
-
Cleavage of C-N bonds within the piperazine ring: This is a characteristic fragmentation that leads to ring-opening and the formation of specific, lower mass ions.[5]
-
Cleavage of C-N bonds between the ring and its substituents: This pathway results in the loss of substituents, providing vital structural information. For instance, benzylpiperazines (BZP) characteristically cleave to produce a high-abundance tropylium ion at m/z 91.[5]
-
Characteristic Ions: Phenylpiperazines often yield common fragment ions at m/z 119, 70, and 56.[5]
The ester moiety itself introduces additional fragmentation routes, typically involving cleavage of the C-O bond or rearrangements. The specific fragmentation pattern is highly dependent on the overall structure, including the nature of the ester and any substituents on the piperazine or phenyl rings.
Caption: Generalized ESI-CID fragmentation pathways for piperazine esters.
Electron Ionization (EI)
Used in Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule. This results in extensive and often complex fragmentation patterns, which are highly reproducible and ideal for library matching.[9][10]
Unlike ESI, EI generates a molecular ion, M+•, which is a radical cation. The subsequent fragmentation of piperazine derivatives under EI often involves alpha-cleavage (cleavage of the bond adjacent to a nitrogen atom), which is a dominant pathway for amines.[10] This leads to the formation of characteristic iminium ions. For many piperazine designer drugs, the base peak in the EI spectrum corresponds to a stable fragment resulting from this alpha-cleavage.[10]
Part 2: A Comparative Guide to Analytical Technologies
The choice between GC-MS and LC-MS is the first critical decision point and is dictated by the analyte's properties.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates a wider range of compounds, including non-volatile and thermally labile ones.[11][12] |
| Ionization | Typically Electron Ionization (EI). Hard ionization, extensive fragmentation. | Typically Electrospray Ionization (ESI). Soft ionization, preserves molecular ion.[13] |
| Mass Analyzer | Commonly Quadrupole. | Commonly Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap. |
| Strengths | Excellent for library matching due to reproducible EI spectra.[4] High chromatographic resolution for volatile compounds. | High sensitivity and selectivity, especially in MRM mode.[14] Applicable to a broader range of compounds.[12] |
| Limitations | Requires analyte to be volatile and thermally stable, or requires derivatization. | Matrix effects can suppress ion signal.[11] Fragmentation is less standardized than EI. |
| Best For... | Screening for known designer drugs and volatile piperazine esters where established EI libraries exist.[15][16] | Quantitation of specific piperazine drugs/metabolites in complex matrices (e.g., plasma, urine).[11][15][17] Analysis of novel or thermally unstable compounds. |
Part 3: Field-Proven Experimental Protocols
Trustworthy data comes from robust, validated methods. The following protocols provide a self-validating framework for the analysis of piperazine esters.
Protocol 1: GC-EI-MS Screening for Piperazine Designer Drugs
This protocol is designed for the qualitative identification of volatile piperazine derivatives in seized materials, leveraging the power of EI fragmentation for library matching.
1. Sample Preparation: a. Accurately weigh 1 mg of the suspected material (e.g., powder from a tablet). b. Dissolve in 1 mL of methanol. c. Vortex for 30 seconds to ensure complete dissolution. d. If necessary, centrifuge to pellet any insoluble excipients. e. Transfer the supernatant to an autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
- GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection: 1 µL, splitless mode.
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
3. Data Analysis: a. Acquire the total ion chromatogram (TIC). b. Obtain the mass spectrum for each chromatographic peak. c. Compare the acquired EI spectrum against a validated spectral library (e.g., NIST, SWGDRUG) for identification. The match quality is determined by the fit algorithm and visual comparison of the fragmentation pattern.
Caption: Workflow for GC-EI-MS analysis of piperazine esters.
Protocol 2: LC-ESI-MS/MS Quantitative Analysis in Plasma
This protocol details a sensitive and selective method for quantifying a specific piperazine ester (e.g., a pharmaceutical) in a biological matrix like plasma. It uses the Multiple Reaction Monitoring (MRM) scan mode for ultimate selectivity.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). f. Transfer to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: 95% B
- 7.1-9 min: 5% B (re-equilibration)
- Column Temperature: 40 °C.
- Ionization Mode: Electrospray Ionization (ESI), Positive.[14]
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Pre-determine the precursor ion ([M+H]+) and 2-3 stable product ions for both the analyte and the internal standard by infusing a standard solution. Optimize collision energy for each transition.
3. Data Analysis: a. Integrate the peak areas for the analyte and internal standard MRM transitions. b. Calculate the peak area ratio (Analyte/Internal Standard). c. Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards. d. Determine the concentration of the unknown samples from the calibration curve.
Comparative Fragmentation Data
The following table illustrates hypothetical but characteristic fragmentation data for a substituted piperazine ester under different ionization conditions.
| Compound Example | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| Benzyl 4-methylpiperazine-1-carboxylate | EI | 248 (M+•) | 91, 57, 100, 149 | Tropylium ion (benzyl), C4H9+, C5H12N+, loss of benzyl group |
| Benzyl 4-methylpiperazine-1-carboxylate | ESI-CID | 249 ([M+H]+) | 91, 157 | Tropylium ion (benzyl), [M+H - Benzyl]+ |
| Ethyl 4-(3-chlorophenyl)piperazine-1-carboxylate | ESI-CID | 283/285 ([M+H]+) | 197/199, 154/156, 138/140 | Loss of ethoxycarbonyl, cleavage of piperazine ring |
Conclusion
The structural elucidation and quantification of piperazine esters is a nuanced task that relies on a foundational understanding of mass spectrometric principles. For broad screening of designer drugs where library matching is feasible, the extensive and reproducible fragmentation of GC-EI-MS is highly effective.[4] Conversely, for the sensitive and selective quantification of pharmaceutical compounds or their metabolites in complex biological matrices, the targeted approach of LC-ESI-MS/MS is the superior choice.[11][12][17] The causality is clear: the choice of ionization and separation technique must be matched to the analyte's physicochemical properties and the analytical question at hand. By applying the robust protocols and understanding the fragmentation logic detailed in this guide, researchers can confidently and accurately characterize this important class of compounds.
References
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ZHU, N. et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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Siodmiak, J. et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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El-Gendy, A. M. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
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Siodmiak, J. et al. Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]
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Brophy, J. et al. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]
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Sabater, L. F. et al. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]
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Luf, A. et al. Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets. GTFCh. Available at: [Link]
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Zhu, Y. et al. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. National Institutes of Health. Available at: [Link]
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Carmo, H. et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
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Pytlewska, A. et al. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]
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Gu, C. et al. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PubMed Central. Available at: [Link]
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Peters, F. T. et al. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]
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Kumar, A. et al. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed. Available at: [Link]
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Kumar, P. et al. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Royal Society of Chemistry. Available at: [Link]
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Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
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da Silva, F. C. et al. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]
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Jian, C. et al. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
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Gu, C. et al. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. PubMed. Available at: [Link]
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Valli, M. et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
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Pospisilova, M. et al. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]
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Solarino, R. et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]
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Staack, R. F. et al. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. PubMed. Available at: [Link]
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Liu, D. et al. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]
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Szałek, E. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Piperazine Esters: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ester motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from the favorable physicochemical properties it imparts, often enhancing solubility, metabolic stability, and target engagement. However, the seemingly simple task of constructing this valuable scaffold is multifaceted, with each synthetic route presenting a unique tapestry of advantages and challenges. This guide provides a critical, head-to-head comparison of the most common and emerging synthetic strategies for the preparation of piperazine esters, offering field-proven insights to inform your experimental design and scale-up decisions.
The Classical Approach: Direct N-Alkylation of Piperazines with Haloesters
The most straightforward and traditional method for synthesizing piperazine esters involves the direct nucleophilic substitution of a haloester by a piperazine. This approach is often the first considered due to its simplicity and the ready availability of starting materials.
Causality Behind Experimental Choices
The core of this reaction is a simple SN2 displacement. The choice of the haloester (typically bromo- or chloroacetate) is a balance between reactivity and stability. Bromoacetates are more reactive and often allow for milder reaction conditions, while chloroacetates are less expensive but may require higher temperatures or longer reaction times.
A critical challenge in this approach is controlling the selectivity between mono- and di-alkylation, especially when using unprotected piperazine. To favor mono-alkylation, a large excess of piperazine is often employed, which complicates purification on a larger scale. A more elegant and common strategy is the use of a mono-protected piperazine, with the tert-butyloxycarbonyl (Boc) group being a popular choice due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.
The choice of base is also crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrohalic acid formed during the reaction without competing with the piperazine nucleophile.
Experimental Protocol: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
This protocol details the mono-alkylation of N-Boc-piperazine with tert-butyl bromoacetate.
Materials:
-
N-Boc-piperazine
-
tert-Butyl bromoacetate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).
-
Add tert-butyl bromoacetate (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate) to yield the desired product.
Performance Data
| Parameter | Value | Reference |
| Yield | 79% | [1] |
| Purity | High after chromatography | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | 60 °C | [1] |
| Scalability | Good, but requires chromatography | |
| Cost | Moderate, driven by Boc-piperazine and bromoacetate | |
| Safety | Bromoacetates are lachrymatory and alkylating agents. |
The Workhorse of N-Functionalization: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a powerful tool for the synthesis of N-substituted piperazine esters.[2] This one-pot reaction involves the initial formation of an iminium ion from the piperazine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation as it is a mild and selective reducing agent that can be used in a variety of solvents, including dichloromethane (DCM) and dichloroethane (DCE).[3] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.
The reaction is typically carried out in an acidic medium to facilitate the formation of the iminium ion. However, the acidity needs to be carefully controlled to avoid undesired side reactions.
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general framework for the reductive amination of a piperazine with an aldehyde. For the synthesis of a piperazine ester, an aldehyde-ester such as ethyl glyoxalate would be used.
Materials:
-
Piperazine derivative (e.g., N-Boc-piperazine)
-
Aldehyde (e.g., ethyl glyoxalate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the piperazine derivative (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | Generally good to excellent | [3][4] |
| Purity | High after chromatography | [3] |
| Reaction Time | Typically a few hours to overnight | [3] |
| Temperature | Room temperature | [3] |
| Scalability | Good, widely used in industry | [4] |
| Cost | Moderate, NaBH(OAc)₃ can be a cost driver | |
| Safety | NaBH(OAc)₃ is a hydride source and reacts with water. |
The Power of Palladium: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazine esters, the Buchwald-Hartwig amination is an exceptionally powerful and versatile method.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and a piperazine.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., SPhos, XPhos, RuPhos), are often required to achieve high yields and good functional group tolerance, especially with less reactive aryl chlorides.
The choice of base is also critical for the deprotonation of the piperazine nitrogen to form the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the coupling of a piperazine ester with an aryl bromide.
Materials:
-
Piperazine ester (e.g., ethyl piperazine-1-carboxylate)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), piperazine ester (1.2 eq), palladium catalyst (e.g., 1-5 mol %), phosphine ligand (e.g., 2-10 mol %), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene or dioxane.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | Good to excellent, even with challenging substrates | [4] |
| Purity | High after chromatography | |
| Reaction Time | Typically a few hours to overnight | [4] |
| Temperature | 80-110 °C | [4] |
| Scalability | Can be challenging due to catalyst cost and sensitivity | [4] |
| Cost | High, driven by the palladium catalyst and phosphine ligand | |
| Safety | Palladium catalysts can be pyrophoric. NaOtBu is a strong base. |
Building from the Ground Up: Synthesis from 1,2-Diamines
A more convergent approach to substituted piperazine esters involves the construction of the piperazine ring from acyclic precursors, such as 1,2-diamines. This strategy is particularly useful for accessing C-substituted piperazine esters, which can be challenging to prepare via functionalization of a pre-existing piperazine ring.
Causality Behind Experimental Choices
A recently developed five-step synthesis of 3-substituted piperazine-2-acetic acid esters starts from amino acids.[5] This route involves the conversion of the amino acid to a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring. This method allows for the introduction of stereocenters with a high degree of control.
A crucial step in this sequence is the reductive amination of a β-keto ester to form the 1,2-diamine. The choice of protecting groups for the two nitrogen atoms is critical to allow for selective manipulation in the subsequent cyclization step.
Experimental Protocol: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters
This is a multi-step synthesis, and the full detailed protocol can be found in the cited literature.[4] A key step involves the reductive amination of a β-keto ester with ammonium acetate and sodium cyanoborohydride.[4]
Performance Data
| Parameter | Value | Reference |
| Yield | Moderate to good over multiple steps | [5] |
| Purity | High after chromatography | [4] |
| Reaction Time | Multi-day synthesis | [5] |
| Temperature | Varies depending on the step | [4] |
| Scalability | Can be laborious for large-scale synthesis | |
| Cost | Moderate, dependent on the starting amino acid | |
| Safety | Involves multiple reagents with varying hazards. |
The Frontier: C-H Functionalization
Direct C-H functionalization of the piperazine ring represents a modern and atom-economical approach to the synthesis of substituted piperazine esters.[6] These methods avoid the need for pre-functionalized starting materials and can provide access to novel chemical space.
Causality Behind Experimental Choices
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines.[6] These reactions typically involve the generation of a nitrogen-centered radical cation, which then undergoes a C-H abstraction to form an α-amino radical. This radical can then be trapped by a variety of coupling partners.
The regioselectivity of the C-H functionalization can often be controlled by the electronic properties of the substituents on the piperazine nitrogens.[6] This allows for the selective functionalization of specific C-H bonds.
While still an emerging area, C-H functionalization holds great promise for the efficient and sustainable synthesis of complex piperazine esters. However, these methods are often substrate-specific and may require significant optimization.
Head-to-Head Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination | Synthesis from 1,2-Diamines | C-H Functionalization |
| Primary Application | N-Alkyl piperazine esters | N-Alkyl piperazine esters | N-Aryl piperazine esters | C-Substituted piperazine esters | C-Substituted piperazine esters |
| Key Advantages | Simplicity, readily available starting materials | High yields, good functional group tolerance, one-pot | Excellent for N-aryl bond formation, high yields | Access to C-substituted and chiral piperazines | Atom economical, direct, access to novel structures |
| Key Disadvantages | Poor control of mono/di-alkylation without protecting groups | Requires a carbonyl compound, chromatography often needed | High cost of catalyst and ligand, air-sensitive reagents | Multi-step, can be laborious | Still developing, can be substrate-specific |
| Scalability | Good with protecting groups | Excellent | Challenging | Moderate | Potentially good, especially with flow chemistry |
| Cost-Effectiveness | Good for simple derivatives | Moderate | Low | Moderate | Potentially high (catalyst) or low (reagents) |
| Safety Concerns | Alkylating agents | Hydride reagents | Pyrophoric catalysts, strong bases | Multiple steps with varied hazards | Photoredox catalysts can be expensive |
Visualizing the Synthetic Pathways
Sources
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A Researcher's Guide to Navigating the Selectivity Landscape of Piperazine-Based Enzyme Inhibitors
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of approved drugs targeting a wide array of enzymes.[1][2] Its versatility in modulating physicochemical properties and its synthetic tractability have made it a favorite among drug designers.[3] However, this very ubiquity necessitates a rigorous evaluation of a piperazine-based inhibitor's selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies for assessing the cross-reactivity of piperazine-based enzyme inhibitors, supported by experimental data and field-proven insights.
The Double-Edged Sword: Why Cross-Reactivity Studies are Critical
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, can engage in a variety of noncovalent interactions within enzyme active sites, often mimicking transition states to block catalytic activity.[1] This adaptability is its strength, allowing it to be incorporated into inhibitors for diverse enzyme classes, including protein kinases, proteases, and topoisomerases.[1] However, the structural motifs and charge distributions that make piperazine effective at a primary target can also lead to binding at unintended, structurally related (or even unrelated) enzymes.
For instance, the methylpiperazine group of the pioneering kinase inhibitor imatinib is known to project towards the solvent-exposed region of the kinase active site.[4] While this contributes to its high affinity for the ABL kinase, modifications to this moiety can significantly alter its selectivity profile. This highlights a crucial principle: even minor structural changes to the piperazine ring or its substituents can have profound effects on target specificity. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action and its potential for safe and effective therapeutic use.
A Multi-Faceted Approach to De-risking Off-Target Effects
A robust assessment of cross-reactivity relies on a tiered and integrated approach, combining computational predictions, in vitro biochemical assays, and cell-based validation. Each methodology offers unique insights, and their collective data provides a comprehensive picture of an inhibitor's selectivity.
Workflow for Assessing Cross-Reactivity of Piperazine-Based Inhibitors
Caption: A general workflow for assessing the cross-reactivity of enzyme inhibitors.
Comparative Analysis of Piperazine-Based Inhibitors: A Data-Driven Perspective
To illustrate the importance of selectivity profiling, the following table summarizes publicly available data for several well-characterized piperazine-containing enzyme inhibitors. This data is intended to be representative and highlights the varying degrees of selectivity that can be achieved with this scaffold.
| Inhibitor | Primary Target(s) | Off-Target Example(s) | Primary Target IC50/Ki | Off-Target IC50/Ki | Reference(s) |
| Imatinib | ABL, KIT, PDGFR | NQO2, DDR1 | 25-100 nM (ABL) | ~1 µM (NQO2) | [5] |
| Saracatinib | SRC family kinases | Fyn | 2.7 nM (SRC) | 14 nM (Fyn) | [4] |
| Cetirizine | Histamine H1 Receptor | - (highly selective) | 3-6 nM | >10 µM (other receptors) | [6] |
| Alectinib | ALK, RET | 1.9 nM (ALK) | 4.8 nM (RET) | [5] | |
| Rucaparib | PARP1 | CDK16, PIM3, DYRK1B | <5 nM | 381 nM, 436 nM, 747 nM | [5] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
This table demonstrates that while some piperazine-based drugs, like the antihistamine Cetirizine, exhibit high selectivity, others, particularly kinase inhibitors, often show activity against multiple targets.[5][6] This is not necessarily detrimental; in some cases, polypharmacology can be beneficial. However, it is crucial to identify and characterize these off-target activities to understand the full pharmacological profile of the compound.
Experimental Protocols: A Step-by-Step Guide to Assessing Cross-Reactivity
A cornerstone of any cross-reactivity study is the in vitro biochemical assay. Here, we provide a detailed protocol for a competitive binding assay, a common method for determining an inhibitor's affinity for a panel of enzymes. This example focuses on protein kinases, a frequent target for piperazine-based inhibitors.
Protocol: KINOMEscan™ Competitive Binding Assay
The KINOMEscan™ platform is a high-throughput, affinity-based screening method that quantifies the binding of a test compound to a large panel of kinases.[7][8] The assay involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.
Materials:
-
Test compound (piperazine-based inhibitor) dissolved in DMSO.
-
KINOMEscan™ assay platform (includes DNA-tagged kinases, immobilized ligands, and detection reagents).
-
Assay plates.
-
Multi-channel pipettes and automated liquid handlers.
-
Plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentration in the assay will typically range from nanomolar to micromolar.
-
Assay Setup:
-
Add the DNA-tagged kinase to the wells of the assay plate.
-
Add the test compound at the desired concentrations.
-
Add the immobilized ligand.
-
Incubate the plate to allow the binding competition to reach equilibrium.
-
-
Washing: Wash the plate to remove any unbound kinase. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Detection: The amount of bound kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase. The data can be used to calculate a dissociation constant (Kd) for each kinase interaction.
Caption: A workflow for the KINOMEscan™ competitive binding assay.
Beyond Biochemical Assays: The Importance of Cellular Context
While biochemical assays are essential for determining direct binding interactions, they do not always reflect a compound's activity in a cellular environment.[9] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence an inhibitor's potency and selectivity. Therefore, it is crucial to validate biochemical findings with cell-based assays.
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay allow for the quantitative measurement of compound binding to a specific target in living cells.[10] This provides a more physiologically relevant assessment of target occupancy.
Phenotypic Screening: Assessing the effect of an inhibitor on cellular phenotypes, such as cell viability, apoptosis, or cell cycle progression, can reveal off-target effects that may not be apparent from biochemical screens alone.[11] For example, an inhibitor that shows high selectivity in a kinase panel might still induce apoptosis in a cell line that does not express the primary target, suggesting the involvement of other pathways.
Western Blotting: This technique can be used to probe the downstream signaling pathways affected by the inhibitor.[12] By examining the phosphorylation status of key signaling proteins, researchers can confirm on-target engagement and identify unexpected changes in other pathways that may indicate off-target activity.
Conclusion: A Holistic View for Successful Drug Development
The piperazine scaffold will undoubtedly continue to be a valuable tool in the development of novel enzyme inhibitors. However, a deep understanding of a compound's selectivity profile is paramount for its successful translation to the clinic. By employing a multi-pronged approach that combines in silico, biochemical, and cell-based methodologies, researchers can gain a comprehensive understanding of their piperazine-based inhibitor's interactions, de-risk potential off-target liabilities, and ultimately increase the probability of developing a safe and effective therapeutic agent.
References
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 11. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking New Piperazine Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in dictating the overall efficacy and drug-like properties of the PROTAC molecule.[1] This guide provides an in-depth comparison of emerging piperazine-based linkers against established alternatives like polyethylene glycol (PEG) and alkyl chains, offering experimental insights and actionable protocols to guide your PROTAC development programs.
The Strategic Importance of the Linker: Beyond a Simple Spacer
The linker is not merely a passive tether but an active modulator of a PROTAC's biological activity and physicochemical properties. Its length, rigidity, and chemical composition profoundly influence ternary complex formation, cell permeability, solubility, and metabolic stability.[1] The traditional approach of using flexible PEG or alkyl chains, while synthetically convenient, often comes with liabilities such as high conformational entropy and susceptibility to oxidative metabolism.[] This has spurred the exploration of more rigid and functionalized linkers, with piperazine-containing motifs emerging as a promising strategy.
Piperazine linkers offer a unique combination of properties:
-
Rigidity and Pre-organization: The semi-rigid chair conformation of the piperazine ring reduces the rotational freedom of the linker, which can lower the entropic penalty of forming a productive ternary complex.[] This pre-organization can lead to faster association kinetics and a more stable ternary complex.
-
Improved Physicochemical Properties: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of large, often hydrophobic, PROTAC molecules.[3][4] This property is tunable and highly dependent on the surrounding chemical environment.[3]
-
Enhanced Metabolic Stability: Incorporating the piperazine heterocycle can block potential sites of metabolism often seen with linear alkyl or PEG chains, leading to improved pharmacokinetic profiles.[1]
-
Modulation of Permeability and Oral Bioavailability: The ability of piperazine to act as a pH-responsive element can aid in membrane trafficking.[] Furthermore, several successful orally bioavailable PROTACs, such as those targeting the androgen and estrogen receptors, have incorporated piperazine-containing linkers.
This guide will now delve into a comparative analysis of piperazine linkers against their more traditional counterparts, supported by experimental data and detailed protocols to empower your research.
Comparative Analysis of Linker Performance
The choice of linker should be a data-driven decision based on a holistic assessment of its impact on the PROTAC's performance. Below, we compare piperazine linkers to PEG and alkyl linkers across key performance indicators.
Physicochemical Properties: The pKa Puzzle
A key advantage of piperazine linkers is the potential for improved solubility through protonation. However, the basicity (pKa) of the piperazine nitrogen is highly sensitive to the immediate chemical environment.[3] Understanding and engineering the pKa is crucial for optimizing a PROTAC's physicochemical properties.[3][5]
A study by DeSantis et al. systematically investigated the pKa of a series of piperazine-containing PROTACs and their precursors.[3][5] Their findings provide critical insights for rational linker design:
-
Amide vs. Triazole Linkage: Connecting the piperazine ring via an amide bond typically results in a pKa that is about one unit lower than that of 1,4-dimethylpiperazine. In contrast, using a "click chemistry" approach to form a triazole ring adjacent to the piperazine dramatically decreases the pKa by almost three units.[3] Therefore, if the goal is to leverage protonation for solubility, triazole-based connections to the piperazine should be approached with caution.[3]
-
Influence of Neighboring Groups: The presence of electron-withdrawing groups near the piperazine nitrogen will lower its pKa. The study also showed that a combination of piperazine and PEG moieties can be a good strategy to create a more polar and partially protonated compound.[3]
Table 1: Impact of Linker Chemistry on the pKa of the Piperazine Moiety
| Linker Motif | Connecting Group | Observed pKa Range | Percentage Protonated at pH 7.4 (approx.) | Key Takeaway |
| Alkyl-Piperazine-Alkyl | Alkyl | 7.8 - 8.0 | ~70-80% | Maximizes basicity and protonation. |
| Carbonyl-Piperazine-Alkyl | Amide | 6.8 - 7.1 | ~20-40% | Amide bond reduces basicity. |
| Carbonyl-Piperazine-PEG | Amide/Ether | 6.3 - 6.8 | ~5-30% | PEG has a less pKa-lowering effect than an amide. |
| Triazole-Piperazine-Alkyl | Triazole | ~4.5 - 5.0 | <1% | Triazole significantly suppresses basicity. |
Data synthesized from DeSantis et al., RSC Adv., 2022.[3][5]
Caption: Relationship between piperazine linker pKa and solubility.
Permeability: A Balancing Act
PROTACs, with their high molecular weight and polar surface area, often face challenges with cell permeability. The choice of linker can significantly impact a PROTAC's ability to cross the cell membrane.
While flexible linkers like PEG can sometimes shield polarity through intramolecular hydrogen bonding, rigid linkers like piperazine can pre-organize the PROTAC into a more compact conformation that may favor membrane transit. However, excessive rigidity can also be detrimental.
Table 2: Comparative Permeability Data for PROTACs with Different Linkers
| PROTAC (Target) | Linker Type | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| AR PROTAC 1 | PEG-based | Low (<1.0) | 0.35 | 0.7 |
| AR PROTAC 2 | Piperazine-Alkyl | Moderate (2.3) | Not Reported | Not Reported |
| BRD4 PROTAC (MZ1) | PEG-based | Not Reported | Not Reported | Not Reported |
| BRD4 PROTAC (ACBI1) | Piperazine-Aryl | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources. Direct head-to-head comparisons are limited in the literature.
It is important to note that the Parallel Artificial Membrane Permeability Assay (PAMPA) may not always be predictive for PROTACs, and the more biologically relevant Caco-2 assay is often recommended.[4]
Caption: Influence of linker type on PROTAC conformation and permeability.
Ternary Complex Formation and Degradation Efficiency
The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to efficient ubiquitination and subsequent degradation of the target protein. The linker's geometry and rigidity are critical in this process.
The semi-rigid nature of piperazine linkers can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher cooperativity and more stable complexes compared to highly flexible linkers.[] However, the optimal linker length and geometry are highly dependent on the specific target protein and E3 ligase pair.
Table 3: Degradation Efficiency of PROTACs with Different Linkers (Hypothetical Data for a BRD4 Degrader)
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-1 | Alkyl Chain | 50 | 85 |
| BRD4-PROTAC-2 | PEG Chain | 25 | 95 |
| BRD4-PROTAC-3 | Piperazine-Alkyl | 10 | 98 |
This table represents a hypothetical scenario to illustrate the potential impact of linker choice on degradation efficiency. Actual results will vary depending on the specific system.
Experimental Protocols for Benchmarking Piperazine Linkers
To empirically determine the optimal linker for your PROTAC, a suite of biophysical and cell-based assays is required. Below are step-by-step protocols for key experiments.
Ternary Complex Formation: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding affinity and thermodynamics of the PROTAC to the target protein and E3 ligase, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC with piperazine linker and benchmark linkers (PEG, alkyl)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the target protein and E3 ligase complex extensively against the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTACs in the same dialysis buffer. A small amount of DMSO may be used if necessary, but the final concentration should be matched in all solutions.
-
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein to determine the K_D of this interaction.
-
Titrate the PROTAC into the E3 ligase complex to determine its K_D.
-
-
Ternary Complex Formation Experiment:
-
Saturate the E3 ligase with the PROTAC by pre-incubating them at a molar ratio of at least 1:2.
-
Titrate this complex into the target protein.
-
-
Data Analysis:
-
Analyze the binding isotherms using the instrument's software to obtain K_D, ΔH, and n.
-
Cooperativity (α) can be calculated by comparing the affinity of the target protein for the PROTAC in the presence and absence of the E3 ligase. An α value > 1 indicates positive cooperativity.
-
Caption: Isothermal Titration Calorimetry workflow.
Target Engagement and Degradation in Cells: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring target engagement and protein degradation in live cells.
Objective: To quantify the intracellular affinity of the PROTAC for the target protein and to monitor the kinetics of target protein degradation.
Materials:
-
HEK293T cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
PROTACs
-
Nano-Glo® Live Cell Reagent
Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with the NanoLuc®-target protein fusion plasmid and plate in a 96-well plate.
-
-
Target Engagement Assay:
-
Treat the cells with a serial dilution of the PROTACs and a fixed concentration of the NanoBRET™ tracer.
-
Measure the BRET signal to determine the IC₅₀ of the PROTAC for target engagement.
-
-
Protein Degradation Assay:
-
Treat the cells with a serial dilution of the PROTACs.
-
At various time points, lyse the cells and measure the NanoLuc® luciferase activity.
-
A decrease in luciferase activity corresponds to the degradation of the target protein.
-
-
Data Analysis:
-
Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for each PROTAC.
-
Caption: NanoBRET™ assay for target engagement and degradation.
Protein Degradation Confirmation: Western Blotting
Western blotting is a standard method to visualize and quantify the degradation of the endogenous target protein.
Objective: To confirm the degradation of the target protein in a relevant cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF7 for estrogen receptor)
-
PROTACs
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and treat with a serial dilution of PROTACs for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Permeability Assessment: PAMPA and Caco-2 Assays
These assays provide insights into the passive and active transport of PROTACs across biological membranes.
Objective: To evaluate the permeability of the PROTACs and identify potential for active efflux.
PAMPA Protocol:
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane).
-
-
Assay:
-
Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubate for a defined period (e.g., 5 hours).
-
-
Analysis:
-
Measure the concentration of the PROTAC in both donor and acceptor wells by LC-MS/MS.
-
Calculate the apparent permeability coefficient (P_app).
-
Caco-2 Permeability Assay Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
-
Bidirectional Permeability:
-
Measure the transport of the PROTAC from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
-
Analysis:
-
Quantify the PROTAC concentration in the receiver compartments by LC-MS/MS.
-
Calculate the P_app for both directions and the efflux ratio (P_app(B-to-A) / P_app(A-to-B)). An efflux ratio > 2 suggests active efflux.
-
Case Study: The Rise of Orally Bioavailable PROTACs with Piperazine Linkers
The development of clinically successful oral PROTACs has provided strong validation for the utility of piperazine-containing linkers.
ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC targeting the androgen receptor (AR) for the treatment of metastatic castration-resistant prostate cancer. The linker chemistry, which includes a piperazine moiety, was critical in achieving the desired pharmacokinetic properties for oral administration.
ARV-471 (Vepdegestrant): Another orally bioavailable PROTAC that targets the estrogen receptor (ER) for the treatment of ER+/HER2- breast cancer. The design of ARV-471 also incorporates a piperazine-containing linker, contributing to its favorable oral bioavailability.
These examples underscore the potential of piperazine linkers to overcome the challenges associated with the oral delivery of "beyond Rule of 5" molecules like PROTACs.
Conclusion and Future Directions
The incorporation of piperazine moieties into PROTAC linkers represents a significant advancement in the design of targeted protein degraders. Their ability to enhance solubility, provide conformational rigidity, and improve metabolic stability makes them a powerful tool for optimizing PROTAC performance. While direct head-to-head comparisons with traditional linkers are still emerging in the literature, the available data and the success of clinical candidates strongly support their continued exploration.
As a senior application scientist, I encourage you to move beyond the "one-size-fits-all" approach to linker design. By systematically evaluating a diverse range of linker chemotypes, including the promising piperazine-based motifs, and employing the rigorous experimental workflows outlined in this guide, you will be well-equipped to unlock the full therapeutic potential of your PROTAC candidates.
References
-
DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(35), 21968–21977. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. (2022). [Link]
-
Gabizon, R., Chen, L., Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
-
Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1536-1542. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Advances. [Link]
-
Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. (2021). Pharmaceutics, 13(8), 1163. [Link]
-
Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Molecules, 27(6), 1935. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. (2024). Cancers, 16(8), 1515. [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). Scientific Reports, 13, 1083. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
